2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-chloro-1H-1,2,4-triazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, reaction time, and the use of catalysts .
Chemical Reactions Analysis
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
2-(3-chloro-1H-1,2,4-triazol-1-yl)acetamide can be compared with other triazole derivatives such as:
1,2,4-Triazole-3-thiol: Known for its antifungal and antibacterial properties.
1,2,4-Triazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1,2,4-Triazole-3-amine: Studied for its potential anticancer and antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSTTLAMJSNNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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